3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a furyl group, and a tetrahydrofuranylcarbonyl group, making it a complex and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the furyl group: The furyl group can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Incorporation of the tetrahydrofuranylcarbonyl group: This can be done through a nucleophilic substitution reaction using tetrahydrofuran and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole
- 3-(4-methylphenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole
- 3-(4-nitrophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1,3,5-9,15,17H,2,4,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHDVNAYHSVIOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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